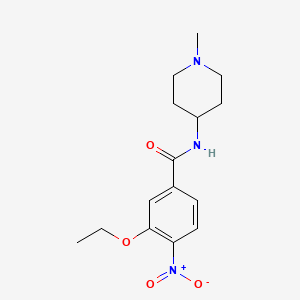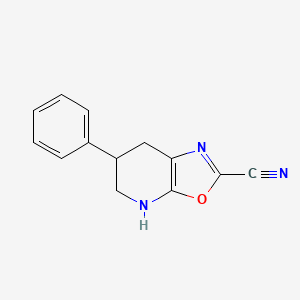
3-ethoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of an ethoxy group, a methylpiperidinyl group, and a nitro group attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Ethoxylation: The ethoxy group is introduced via an ethoxylation reaction, often using ethyl iodide and a suitable base.
Amidation: The final step involves the formation of the benzamide by reacting the ethoxylated nitrobenzene with 1-methylpiperidine and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-ethoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Alkoxides, thiolates.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Reduction: 3-amino-N-(1-methylpiperidin-4-yl)-4-ethoxybenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 3-ethoxy-4-nitrobenzoic acid and 1-methylpiperidine.
Wissenschaftliche Forschungsanwendungen
3-ethoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-ethoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidinyl group may interact with biological receptors. The compound’s effects are mediated through pathways involving these interactions, leading to various biological outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-3-ethoxy-N-(1-methylpiperidin-4-yl)benzamide: Similar structure with a bromine atom instead of a nitro group.
3-ethoxy-N-(1-methylpiperidin-4-yl)benzamide: Lacks the nitro group, making it less reactive in redox reactions.
Uniqueness
3-ethoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide is unique due to the presence of both the nitro and ethoxy groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C15H21N3O4 |
|---|---|
Molekulargewicht |
307.34 g/mol |
IUPAC-Name |
3-ethoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide |
InChI |
InChI=1S/C15H21N3O4/c1-3-22-14-10-11(4-5-13(14)18(20)21)15(19)16-12-6-8-17(2)9-7-12/h4-5,10,12H,3,6-9H2,1-2H3,(H,16,19) |
InChI-Schlüssel |
SACLMJFNIYEOTC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C(=O)NC2CCN(CC2)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![S-[[(7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-2-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl] furan-2-carbothioate](/img/structure/B14121604.png)
![6-tert-butyl-3-chloro-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B14121623.png)

![2-[3,5-Bis(trifluoromethyl)phenyl]-3,5-dimethyl-1H-pyrrole](/img/structure/B14121636.png)


![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14121654.png)


![N-(3-chloro-4-methoxyphenyl)-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B14121671.png)
![N-(4-fluoro-3-nitrophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B14121675.png)

![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B14121681.png)

